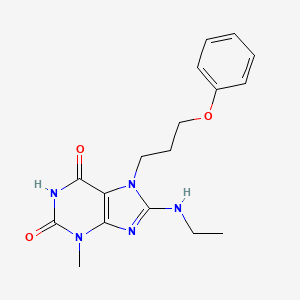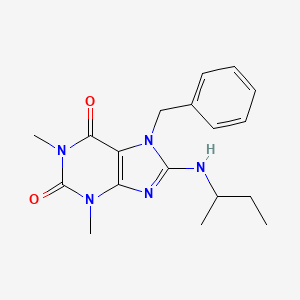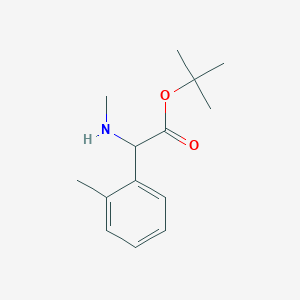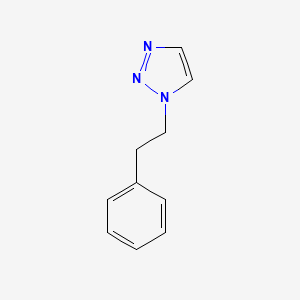
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methylbenzamide” is a chemical compound. Based on its name, it contains a tetrahydrothiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted with a dioxido group (indicating the presence of two oxygen atoms), an isobutyl group, and a 4-methylbenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydrothiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. This ring would be substituted with various groups, including a dioxido group, an isobutyl group, and a 4-methylbenzamide group .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the amide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group might result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .Aplicaciones Científicas De Investigación
G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activators
The compound has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells. This makes the compound potentially useful in studying these channels and their role in various physiological processes .
Drug Metabolism and Pharmacokinetics (DMPK) Assays
The compound has been evaluated in tier 1 DMPK assays . These assays are used to assess the metabolic stability of compounds, which is crucial in drug development. The compound displayed nanomolar potency as a GIRK1/2 activator with improved metabolic stability .
Potential Therapeutic Target Research
There is substantial preliminary evidence supporting the roles of GIRK channels in a number of physiological processes and as potential targets for numerous indications . Therefore, this compound, as a GIRK channel activator, could be used in research related to these potential therapeutic targets.
Biochemical Process Studies
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to flow into the cell.
Mode of Action
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methylbenzamide: interacts with its targets, the GIRK channels, by acting as an activator . This means that the compound enhances the activity of these channels, leading to an increased flow of potassium ions into the cell.
Pharmacokinetics
The ADME properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methylbenzamide It has been suggested that the compound displays improved metabolic stability over prototypical urea-based compounds .
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-12(2)10-17(15-8-9-21(19,20)11-15)16(18)14-6-4-13(3)5-7-14/h4-7,12,15H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESKLYGUJXUMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-pyridylmethyl)amine](/img/structure/B2683443.png)
![2,3-bis(4-methoxyphenyl)-1-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2683444.png)

![N-(2-methoxy-2-phenylbutyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2683447.png)

![(E)-3-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2683454.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2683456.png)




